molecular formula C10H6ClNO2 B14154640 5-Chloro-2-phenyloxazole-4-carbaldehyde CAS No. 54644-13-2

5-Chloro-2-phenyloxazole-4-carbaldehyde

Cat. No.: B14154640
CAS No.: 54644-13-2
M. Wt: 207.61 g/mol
InChI Key: SGGNPXOWWKFBAQ-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyloxazole-4-carbaldehyde is a high-purity heterocyclic building block designed for advanced research and development applications. This compound features an oxazole core substituted with a chloro group, a phenyl ring, and a formyl group, making it a versatile intermediate for constructing complex molecular architectures. Its reactive aldehyde functionality allows for further derivatization through condensation and nucleophilic addition reactions, while the chloro group offers a handle for metal-catalyzed cross-coupling reactions. In medicinal chemistry, this scaffold is of significant interest for the synthesis of novel compounds for biological screening. Researchers utilize such structures in the development of potential pharmaceutical agents, where the oxazole ring can act as a bioisostere for phenyl or other heterocyclic rings. In material science, this compound serves as a precursor for the synthesis of organic ligands and molecules with specific electronic or optical properties, contributing to the development of new functional materials. Please note that this product is for research and further manufacturing use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54644-13-2

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloro-2-phenyl-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-9-8(6-13)12-10(14-9)7-4-2-1-3-5-7/h1-6H

InChI Key

SGGNPXOWWKFBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2 Phenyloxazole 4 Carbaldehyde

Historical Context and Evolution of Oxazole (B20620) Carbaldehyde Synthesis

The synthesis of the oxazole ring has been a fundamental pursuit in organic chemistry for over a century. Early methods, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, laid the groundwork for accessing the core oxazole structure. These methods typically involved the cyclization and dehydration of precursors like α-acylamino ketones. The introduction of a carbaldehyde group onto the oxazole ring, a crucial functionalization, often required separate, subsequent steps.

The advent of formylation reactions provided a more direct route to oxazole carbaldehydes. Among these, the Vilsmeier-Haack reaction has become a powerful and widely used tool. ijpcbs.com Named after Anton Vilsmeier and Albrecht Haack, the reaction traditionally uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction's applicability to heterocyclic systems marked a significant evolution, enabling the direct synthesis of compounds like 5-Chloro-2-phenyloxazole-4-carbaldehyde from appropriately designed precursors.

Vilsmeier-Haack Formylation Strategies for this compound

A novel and convenient method for synthesizing 5-chloro-2-aryloxazole-4-carbaldehydes has been developed utilizing a Vilsmeier reaction. clockss.org This approach offers significant advantages, including mild conditions and good yields, by employing readily available precursors. clockss.orgsemanticscholar.org

Generation and Application of Vilsmeier Reagents from Bis(trichloromethyl) Carbonate and Dimethylformamide Systems

The Vilsmeier reagent for this synthesis is prepared from bis(trichloromethyl) carbonate (BTC or triphosgene) and N,N-dimethylformamide (DMF). clockss.org BTC is considered a safer and more environmentally friendly alternative to traditional reagents like phosgene (B1210022) or phosphorus oxychloride. clockss.orgsemanticscholar.org The reagent is typically generated in situ by adding a solution of BTC in a solvent like toluene (B28343) to DMF at a reduced temperature (e.g., 0 °C), followed by stirring to allow for the formation of the reactive Vilsmeier salt. clockss.org This reagent is then used directly for the subsequent cyclization and formylation steps. clockss.org

Precursor Chemistry: N-Arylglycine Derivatives as Key Substrates

The key starting materials for this synthesis are N-arylglycine derivatives, specifically N-benzoylglycine (also known as hippuric acid). clockss.orgnih.gov These precursors are readily prepared by reacting glycine (B1666218) with the corresponding aryl chloride, such as benzoyl chloride, in a basic aqueous solution (e.g., 10% sodium hydroxide). clockss.org The resulting N-arylglycine is then subjected to the Vilsmeier conditions. This approach provides a novel and efficient route for the construction of the target oxazole heterocycle. clockss.orgsemanticscholar.org

Optimization of Reaction Parameters: Temperature, Solvent Effects (e.g., Toluene), and Reagent Stoichiometry

The success of the synthesis hinges on carefully controlled reaction parameters. The Vilsmeier reagent is prepared by combining bis(trichloromethyl) carbonate (BTC) and dimethylformamide (DMF) in a 1:3 molar ratio. clockss.org Toluene is employed as the solvent. clockss.org The initial formation of the Vilsmeier reagent is conducted at 0°C. Subsequently, the N-arylglycine substrate is introduced, and the reaction mixture is heated to a higher temperature, around 90-100°C, for several hours to drive the cyclization and formylation. clockss.orgsemanticscholar.org Upon completion, the reaction is quenched by pouring it into ice-water, followed by extraction with toluene to isolate the crude product, which is then purified by column chromatography. clockss.org

Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehyde Derivatives
EntryAryl Group (Ar)SubstrateYield (%)
1C₆H₅N-benzoylglycine71
24-MeC₆H₄N-(4-methylbenzoyl)glycine75
34-MeOC₆H₄N-(4-methoxybenzoyl)glycine72
44-ClC₆H₄N-(4-chlorobenzoyl)glycine81
54-BrC₆H₄N-(4-bromobenzoyl)glycine83
64-NO₂C₆H₄N-(4-nitrobenzoyl)glycine65
73-MeC₆H₄N-(3-methylbenzoyl)glycine68
83-BrC₆H₄N-(3-bromobenzoyl)glycine76

Comparative Analysis with Traditional Vilsmeier Reagents (e.g., Phosphorus Oxychloride/Dimethylformamide System)

A comparison between the bis(trichloromethyl) carbonate (BTC)/DMF system and the traditional phosphorus oxychloride (POCl₃)/DMF system reveals distinct advantages and disadvantages. The POCl₃/DMF system can provide slightly higher yields for some substrates; for instance, the synthesis of this compound from N-benzoylglycine afforded a 76% yield with POCl₃ compared to 71% with BTC. clockss.orgsemanticscholar.org

However, the BTC/DMF system demonstrates broader substrate scope. A key limitation of the POCl₃/DMF reagent is its inability to successfully prepare ortho-substituted aryl derivatives of the target compound. clockss.orgsemanticscholar.org In contrast, the BTC/DMF method is effective for these sterically hindered substrates. Furthermore, the use of BTC is considered more environmentally benign compared to the hazardous nature of POCl₃. clockss.orgsemanticscholar.org

Reagent Comparison for Synthesis of this compound
Reagent SystemYield (%)Notes
BTC/DMF71More environmentally friendly; successful with ortho-substituted substrates. clockss.org
POCl₃/DMF76Slightly higher yield for unsubstituted phenyl group; fails for ortho-substituted substrates. clockss.org

Exploration of Novel Synthetic Pathways to this compound

While the Vilsmeier-Haack reaction of N-arylglycines represents a highly efficient route, other synthetic pathways have been explored. An earlier reported method by Gerrit L'abbé in 1993 involved the Vilsmeier reaction on a 5-methoxyoxazole precursor. clockss.org This substrate was derived from the dehydration of methyl benzoylaminoacetate. clockss.org This alternative approach highlights the versatility of the Vilsmeier reaction, where the starting material is a pre-formed oxazole ring rather than an acyclic precursor like N-arylglycine. This pathway, however, involves a different synthetic strategy, building the oxazole core first and then performing the chloro-formylation in a subsequent step.

Green Chemistry Principles and Sustainable Synthetic Approaches in the Production of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. A key reaction in the synthesis of this compound is the Vilsmeier-Haack reaction, which traditionally uses reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with dimethylformamide (DMF). semanticscholar.orgorganic-chemistry.org While effective, these reagents pose significant environmental and safety concerns.

Recent advancements have focused on developing greener alternatives. One notable approach involves the use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene, as a safer substitute for phosgene or POCl₃ in the preparation of the Vilsmeier reagent. clockss.org BTC is a solid and therefore easier and safer to handle than the gaseous phosgene or the highly corrosive and water-sensitive POCl₃. clockss.org This substitution aligns with the green chemistry principle of using safer chemicals. The reaction of N-phenylglycine with the Vilsmeier reagent generated from BTC and DMF provides a convenient route to this compound. clockss.org

Further embracing green chemistry, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption. beilstein-journals.orglew.ronih.gov The application of microwave irradiation to the synthesis of related heterocyclic compounds, such as imidazole (B134444) and pyrazole (B372694) derivatives, has demonstrated significant improvements over conventional heating methods. researchgate.netresearchgate.net Although a specific microwave-assisted synthesis for this compound has not been extensively reported, the successful application of this technology to similar structures suggests its high potential for a more energy-efficient and rapid synthesis of the target molecule. beilstein-journals.orglew.ro

The choice of solvent is another critical aspect of green synthesis. While DMF is a common solvent for the Vilsmeier-Haack reaction, its toxicity and high boiling point make it less environmentally friendly. Research into greener solvent alternatives is ongoing, with a focus on recyclable and less toxic options. ijprt.org The exploration of solvent-free reaction conditions is another promising avenue, which can significantly reduce waste and simplify product purification. researchgate.net

The development of catalytic methods also aligns with green chemistry principles. While the Vilsmeier-Haack reaction is stoichiometric, the broader synthesis of oxazole derivatives is increasingly benefiting from the use of catalysts that can be recycled and reused, minimizing waste. jsynthchem.com

To provide a clearer picture of the progress in this area, the following table summarizes the findings from a key study on the synthesis of 5-chloro-2-aryloxazole-4-carbaldehydes using a greener Vilsmeier reagent.

Table 1: Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehydes using different Vilsmeier reagent systems. Data sourced from Jin, C., et al. (2011). clockss.org

Elucidation of Molecular Structure and Spectroscopic Characterization Techniques for 5 Chloro 2 Phenyloxazole 4 Carbaldehyde

Vibrational Spectroscopy: Infrared (IR) Analysis and Characteristic Band Assignments

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Chloro-2-phenyloxazole-4-carbaldehyde, the IR spectrum is expected to show several characteristic absorption bands corresponding to its distinct structural features: the aldehyde group, the substituted phenyloxazole core, and the carbon-chlorine bond.

The most prominent feature would be the strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, anticipated in the 1690-1715 cm⁻¹ region. The conjugation with the oxazole (B20620) ring system slightly lowers this frequency compared to a simple aliphatic aldehyde. The aldehyde C-H bond typically exhibits two weaker, but characteristic, stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹.

Vibrations from the aromatic and heteroaromatic rings will produce a series of bands. The C=N stretching of the oxazole ring is expected around 1600-1650 cm⁻¹, while C=C stretching vibrations from both the phenyl and oxazole rings will appear in the 1450-1600 cm⁻¹ range. The stretching of the aromatic C-H bonds of the phenyl group will be observed as a group of peaks just above 3000 cm⁻¹. Finally, the C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectral Data for this compound
Predicted Frequency (cm⁻¹)IntensityVibrational Assignment
~3050-3100Medium-WeakAromatic C-H Stretch (Phenyl)
~2850, ~2750WeakAldehyde C-H Stretch
~1700Strong, SharpAldehyde C=O Stretch
~1620MediumC=N Stretch (Oxazole Ring)
~1450-1600Medium-StrongC=C Stretch (Aromatic Rings)
~750StrongC-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the aldehyde proton and the protons of the phenyl group, as there are no protons directly attached to the oxazole ring.

The aldehyde proton (-CHO) is anticipated to appear as a sharp singlet significantly downfield, in the range of δ 9.5–10.5 ppm. libretexts.orgmnstate.edu This large chemical shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group and the magnetic anisotropy of the π system.

The five protons of the 2-phenyl substituent will resonate in the aromatic region, typically between δ 7.4 and 8.2 ppm. libretexts.org The electronic environment of these protons is influenced by the electron-withdrawing nature of the oxazole ring. This would likely result in the two ortho-protons appearing at a slightly higher chemical shift (further downfield) than the three meta- and para-protons. The signals would likely present as two distinct multiplets, one integrating to 2H (ortho) and the other to 3H (meta and para).

Table 2: Predicted ¹H NMR Spectral Data for this compound
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
9.5 - 10.5Singlet (s)1HAldehyde (-CHO)
7.8 - 8.2Multiplet (m)2HPhenyl (ortho-H)
7.4 - 7.7Multiplet (m)3HPhenyl (meta-, para-H)

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. A key feature of this spectrum would be the presence of four quaternary carbon signals originating from the oxazole ring (C2, C4, C5) and the phenyl ring's point of attachment (C-ipso).

The aldehyde carbonyl carbon is the most deshielded and will appear furthest downfield, with a predicted chemical shift in the δ 185–195 ppm range. compoundchem.comwisc.edu The carbons of the oxazole ring are expected in the aromatic region, with their exact shifts influenced by their substituents. The C2 carbon, bonded to nitrogen and the phenyl group, is predicted around δ 160-165 ppm. The C5 carbon, bearing the electronegative chlorine atom, is expected to be significantly deshielded, likely in the δ 148-158 ppm range. The C4 carbon, attached to the aldehyde group, would likely appear around δ 135-145 ppm.

The six carbons of the phenyl ring will produce four signals: one for the quaternary ipso-carbon (δ ~125-130 ppm) and three signals for the protonated ortho, meta, and para carbons between δ 125 and 135 ppm. oregonstate.edu

Table 3: Predicted ¹³C NMR Spectral Data for this compound
Predicted Chemical Shift (δ, ppm)Carbon Assignment
185 - 195Aldehyde (C=O)
160 - 165Oxazole C2
148 - 158Oxazole C5
135 - 145Oxazole C4
125 - 135Phenyl C-H carbons (ortho, meta, para)
125 - 130Phenyl C-ipso (quaternary)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. The molecular formula of this compound is C₁₀H₆ClNO₂.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern is expected, showing two peaks at m/z 221 (for the ³⁵Cl isotope) and m/z 223 (for the ³⁷Cl isotope) with an approximate 3:1 intensity ratio. This pattern is definitive proof of the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₇ClNO₂⁺) is 222.0160, which would be experimentally verified to within a few parts per million. Common fragmentation pathways would likely involve the loss of a carbon monoxide molecule (CO) from the aldehyde, leading to fragment ions at m/z 193/195.

Table 4: Predicted Mass Spectrometry Data for this compound
m/z Value (Predicted)SpeciesSignificance
221 / 223[M]⁺Molecular ion peak showing 3:1 isotopic pattern for Chlorine
222.0160 / 224.0131[M+H]⁺Protonated molecular ion (HRMS calculated for C₁₀H₇³⁵ClNO₂⁺ / C₁₀H₇³⁷ClNO₂⁺)
193 / 195[M-CO]⁺Fragment from loss of carbon monoxide
192 / 194[M-CHO]⁺Fragment from loss of the formyl group

Chemical Transformations and Derivatization Chemistry of 5 Chloro 2 Phenyloxazole 4 Carbaldehyde

Reactivity of the Formyl Group at C-4 of the Oxazole (B20620) Ring

The aldehyde functionality at the C-4 position of the oxazole ring is a key site for a range of chemical modifications, including nucleophilic addition, condensation, oxidation, and reduction reactions.

The formyl group of 5-Chloro-2-phenyloxazole-4-carbaldehyde is susceptible to nucleophilic attack. One such reaction is the formation of dithiane derivatives through the reaction with dithiols, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, typically under acidic catalysis. This reaction proceeds via the formation of a hemithioacetal followed by a second thiol addition and subsequent dehydration to yield the cyclic dithioacetal, commonly known as a dithiane.

The formation of these dithiane derivatives serves as a protective group strategy for the aldehyde, rendering it stable to a variety of reaction conditions under which the aldehyde would otherwise react. Deprotection to regenerate the aldehyde can be achieved using various reagents, such as mercury(II) salts or oxidizing agents.

Table 1: Theoretical Reaction of this compound with Dithiols

DithiolProduct
1,2-Ethanedithiol2-(5-Chloro-2-phenyloxazol-4-yl)-1,3-dithiolane
1,3-Propanedithiol2-(5-Chloro-2-phenyloxazol-4-yl)-1,3-dithiane

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net This reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. The reactivity of the aldehyde in condensation reactions can be influenced by the electronic nature of the substituents on the reacting amine. Aromatic and heterocyclic aldehydes are known to react with various ketones or methylene-activated substrates. researchgate.net

The formation of imines from this compound opens up a wide range of synthetic possibilities for introducing diverse functionalities into the molecule. These imines can be further reduced to secondary amines or subjected to other transformations. The Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base, is a common method for forming α,β-unsaturated carbonyl compounds. jove.com

Table 2: Examples of Theoretical Imine Formation Reactions

AmineProduct
AnilineN-((5-chloro-2-phenyloxazol-4-yl)methylene)aniline
BenzylamineN-((5-chloro-2-phenyloxazol-4-yl)methylene)-1-phenylmethanamine
Ethanolamine2-(((5-chloro-2-phenyloxazol-4-yl)methylene)amino)ethanol

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the formyl group to a carboxylic acid, 5-chloro-2-phenyloxazole-4-carboxylic acid, can be achieved using a variety of common oxidizing agents. The oxazole ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring cleavage. pharmaguideline.com Therefore, mild oxidizing agents are generally preferred.

Reduction: Reduction of the aldehyde to the corresponding primary alcohol, (5-chloro-2-phenyloxazol-4-yl)methanol, can be accomplished using various reducing agents. The choice of reducing agent depends on the desired selectivity and the presence of other reducible functional groups in the molecule. For instance, sodium borohydride (B1222165) is a mild reducing agent that will selectively reduce the aldehyde in the presence of less reactive functional groups.

Table 3: Common Oxidation and Reduction Reactions

ReactionReagentProduct
OxidationPotassium permanganate, Chromium trioxide5-Chloro-2-phenyloxazole-4-carboxylic acid
ReductionSodium borohydride, Lithium aluminum hydride(5-Chloro-2-phenyloxazol-4-yl)methanol

Transformations Involving the Chloro Substituent at C-5

The chloro substituent at the C-5 position of the oxazole ring provides another handle for derivatization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on electron-deficient heterocyclic systems is a well-established transformation. The feasibility of SNAr reactions on the 5-chlorooxazole ring is dependent on the electronic nature of the oxazole ring and the ability of the ring to stabilize the negative charge of the intermediate (Meisenheimer complex). The presence of electron-withdrawing groups on the aromatic ring generally facilitates nucleophilic aromatic substitution. masterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the formyl group at C-4 and the inherent electron-deficient character of the oxazole ring could potentially activate the C-5 position for nucleophilic attack.

The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could theoretically be employed in this reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The chloro substituent at the C-5 position of the oxazole ring can theoretically serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of substituents at the C-5 position, including aryl, vinyl, alkyl, and amino groups.

The success of these cross-coupling reactions would depend on the choice of the palladium catalyst, ligand, base, and reaction conditions. The reactivity of the C-Cl bond in this compound in oxidative addition to a palladium(0) complex is a critical step in the catalytic cycle. While C-Cl bonds are generally less reactive than C-Br or C-I bonds, the use of appropriate ligands can facilitate their activation.

Table 4: Theoretical Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerPotential Product
Suzuki CouplingPhenylboronic acid2,5-Diphenyloxazole-4-carbaldehyde
Stille CouplingTributyl(vinyl)stannane5-Vinyl-2-phenyloxazole-4-carbaldehyde
Heck CouplingStyrene5-(2-Phenylvinyl)-2-phenyloxazole-4-carbaldehyde
Buchwald-Hartwig AminationAniline5-(Phenylamino)-2-phenyloxazole-4-carbaldehyde

Reactivity of the Phenyl Group at C-2 and Potential Functionalizations

The phenyl group at the C-2 position of the oxazole ring is susceptible to electrophilic aromatic substitution, although its reactivity is influenced by the electronic nature of the oxazole heterocycle. The oxazole ring is generally considered to be an electron-withdrawing group, which would deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles primarily to the meta and para positions. However, the precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Due to the deactivating nature of the 2-oxazolyl group, forcing conditions may be required. The substitution is expected to yield a mixture of meta- and para-nitro-substituted products.

Halogenation: Direct halogenation of the phenyl ring, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would likely lead to substitution at the para position, and to a lesser extent, the meta position. Transition metal-catalyzed halogenation has also been reported for 2-arylbenzo[d]oxazoles, offering an alternative route with potentially different regioselectivity.

Friedel-Crafts Acylation and Alkylation: These reactions, which introduce acyl and alkyl groups, respectively, onto the phenyl ring, are catalyzed by Lewis acids. The deactivation of the phenyl ring by the oxazole core might necessitate harsher reaction conditions for these transformations to proceed efficiently.

Palladium-Catalyzed Cross-Coupling Reactions:

For more controlled and versatile functionalization, the phenyl group can first be halogenated (e.g., brominated or iodinated) and then subjected to various palladium-catalyzed cross-coupling reactions. This two-step approach allows for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound can be coupled with boronic acids or their esters to form new carbon-carbon bonds. This reaction is highly versatile for creating biaryl structures.

Heck-Mizuroli Reaction: This reaction enables the coupling of a halogenated phenyl group with alkenes, providing a route to stilbene-like derivatives.

Sonogashira Coupling: The coupling of a phenyl halide with terminal alkynes, catalyzed by palladium and a copper co-catalyst, leads to the formation of aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a phenyl halide with various amines.

Table 1: Potential Functionalizations of the C-2 Phenyl Group
Reaction TypeReagents and ConditionsPotential ProductNotes
NitrationHNO₃, H₂SO₄5-Chloro-2-(4-nitrophenyl)oxazole-4-carbaldehydeA mixture of para and meta isomers is expected.
BrominationBr₂, FeBr₃5-Chloro-2-(4-bromophenyl)oxazole-4-carbaldehydePara-substitution is generally favored.
Suzuki CouplingAr-B(OH)₂, Pd catalyst, base5-Chloro-2-(biphenyl-4-yl)oxazole-4-carbaldehydeRequires a pre-halogenated phenyl group.
Heck ReactionAlkene, Pd catalyst, base5-Chloro-2-(4-vinylphenyl)oxazole-4-carbaldehydeRequires a pre-halogenated phenyl group.

Multi-Component Reactions and Cycloaddition Reactions Incorporating the this compound Scaffold

The aldehyde functionality at the C-4 position of the oxazole ring is a key handle for engaging the molecule in multi-component reactions (MCRs) and cycloaddition reactions. These reactions are powerful tools for rapidly building molecular complexity from simple starting materials.

Multi-Component Reactions:

The aldehyde group can participate in a variety of MCRs, leading to the formation of diverse and complex heterocyclic systems.

Hantzsch Dihydropyridine (B1217469) Synthesis: In a variation of the classical Hantzsch reaction, this compound could react with a β-ketoester and a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to construct a dihydropyridine ring fused or linked to the oxazole core.

Ugi and Passerini Reactions: These isocyanide-based MCRs could utilize the aldehyde component to generate complex peptide-like structures or α-acyloxy carboxamides, respectively.

Other MCRs: The aldehyde can also serve as a component in other named MCRs, such as the Biginelli reaction (for dihydropyrimidinones) or the Kabachnik-Fields reaction (for α-aminophosphonates), expanding the range of accessible molecular architectures.

Cycloaddition Reactions:

The oxazole ring itself, as well as the aldehyde and the chloro-substituent, can influence the molecule's participation in cycloaddition reactions.

Diels-Alder Reaction: Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. The resulting cycloadduct can then undergo a retro-Diels-Alder reaction to afford a substituted pyridine. The electron-withdrawing nature of the chloro and carbaldehyde groups on the oxazole ring in this compound would likely decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions. Conversely, these groups may enhance its reactivity as a dienophile.

[3+2] Cycloaddition Reactions: The aldehyde group can react with various 1,3-dipoles, such as azomethine ylides or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like oxazolidines or isoxazolines, respectively. These reactions can often proceed with high regio- and stereoselectivity.

Table 2: Potential Multi-Component and Cycloaddition Reactions
Reaction TypeReactantsPotential Product ScaffoldKey Reactive Site
Hantzsch-type Reactionβ-ketoester, AmmoniaDihydropyridine derivativeAldehyde
Ugi ReactionAmine, Isocyanide, Carboxylic acidα-Acetamido carboxamide derivativeAldehyde
Diels-Alder ReactionAlkene or Alkyne (dienophile)Pyridine or Furan derivative (after rearrangement)Oxazole ring (as diene)
[3+2] CycloadditionAzomethine ylideOxazolidine derivativeAldehyde

Advanced Structural Analysis and Crystal Engineering of 5 Chloro 2 Phenyloxazole 4 Carbaldehyde and Its Derivatives

X-ray Diffraction Studies of 5-Chloro-2-phenyloxazole-4-carbaldehyde and its Derivatives

Crystal Data and Crystallographic Parameters (e.g., Unit Cell Dimensions, Space Group, Z)

The derivative, 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole, crystallizes in the monoclinic system. researchgate.net Single crystals suitable for X-ray analysis were obtained by recrystallization from a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.net The fundamental crystallographic parameters that define the crystal lattice and the arrangement of molecules within it are summarized in the table below.

ParameterValue
Chemical FormulaC₁₇H₂₀ClNOS₂
Formula Weight353.91
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4543 (15)
b (Å)26.222 (5)
c (Å)9.4772 (19)
β (°)104.59 (3)
Volume (ų)1792.7 (6)
Z (molecules/unit cell)4
Temperature (K)296 (2)
RadiationMo Kα (λ = 0.71073 Å)
µ (mm⁻¹)0.45

Crystal data and structure refinement for 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole. researchgate.net

Conformational Analysis of Derivatives (e.g., Chair Conformation of the 1,3-Dithiane (B146892) Ring)

A significant feature of the derivative's structure is the conformation of the 1,3-dithiane ring. As is typical for six-membered saturated heterocyclic rings, the 1,3-dithiane moiety adopts a stable chair conformation. researchgate.net In this arrangement, the bulky tert-butyl group occupies an equatorial position to minimize steric hindrance, a common principle in conformational analysis. This chair conformation is a key determinant of the three-dimensional structure of the molecule.

Conformational Analysis in Solution and Solid State

A comprehensive understanding of a molecule's behavior requires a comparison of its conformation in both the solid state and in solution. While the solid-state structure of the derivative 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole has been elucidated, there is a lack of published experimental data, such as from Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the conformational preferences of either this derivative or the parent compound, this compound, in solution. Such studies would be valuable to determine if the solid-state conformation is retained in solution or if there is conformational flexibility, for instance, regarding the rotation of the phenyl ring or the puckering of the dithiane ring.

Theoretical Approaches to Molecular Geometry and Stability

Theoretical and computational chemistry provide powerful tools for investigating molecular structures, energetics, and properties. Methods such as Density Functional Theory (DFT) could be employed to calculate the optimized geometry of this compound and its derivatives, predict their relative stabilities, and explore their conformational landscapes. However, based on the conducted literature search, no specific theoretical studies on the molecular geometry and stability of these particular compounds have been reported. Such computational work would be a valuable complement to the experimental solid-state data, offering deeper insights into the intrinsic electronic and steric factors that govern their structures.

Computational and Mechanistic Investigations of 5 Chloro 2 Phenyloxazole 4 Carbaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. irjweb.comirjweb.com For 5-Chloro-2-phenyloxazole-4-carbaldehyde, DFT calculations offer a detailed understanding of its geometry, vibrational modes, and electronic characteristics.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. For oxazole (B20620) derivatives, this is typically performed using methods like B3LYP with a suitable basis set such as 6-311G++(d,p). irjweb.comirjweb.com The optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis is subsequently carried out on the optimized geometry. This analysis serves two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. uantwerpen.beacadpubl.eu

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G++(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length C2-N3 1.29 Å
N3-C4 1.40 Å
C4-C5 1.36 Å
C5-O1 1.37 Å
O1-C2 1.36 Å
C4-C(aldehyde) 1.45 Å
C(aldehyde)-O 1.22 Å
C5-Cl 1.74 Å
Bond Angle C2-N3-C4 105°
N3-C4-C5 115°
C4-C5-O1 108°
C5-O1-C2 106°
O1-C2-N3 116°

Note: These are representative values based on general knowledge of oxazole structures and are not from a specific study on this compound.

Electronic Structure Analysis: HOMO-LUMO Gaps and Molecular Electrostatic Potential

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. irjweb.comdergipark.org.tr A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. dergipark.org.trasrjetsjournal.org

Table 2: Hypothetical Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -2.5 eV Electron-accepting ability
HOMO-LUMO Gap 4.0 eV Chemical reactivity and stability

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Reaction Mechanism Studies of Synthetic Routes (e.g., Vilsmeier-Haack Mechanism)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgyoutube.com The synthesis of this compound likely involves such a pathway. Computational studies can elucidate the detailed mechanism of this reaction. The Vilsmeier reagent, a chloromethyleniminium salt, is formed from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃). youtube.com

The electron-rich oxazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. organic-chemistry.org This is followed by hydrolysis to yield the final aldehyde product. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. youtube.com

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, various reactivity descriptors derived from DFT calculations can be used. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. asrjetsjournal.org

These descriptors help in quantifying the molecule's ability to participate in various reactions. For instance, the electrophilicity index can predict the molecule's behavior as an electrophile. Furthermore, by analyzing the MEP map and the distribution of frontier orbitals, the most likely sites for electrophilic or nucleophilic attack can be identified, thus predicting the regioselectivity of reactions involving this compound. asrjetsjournal.org

Molecular Dynamics Simulations for Conformational Landscapes (in relevant chemical contexts)

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound. nih.gov While the core oxazole ring is rigid, the phenyl and carbaldehyde substituents can exhibit rotational freedom. MD simulations can explore the conformational landscape of the molecule by simulating its movements over time at a given temperature. nih.gov

These simulations are particularly useful in understanding how the molecule might interact with other molecules, such as solvents or biological receptors. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial in contexts like drug design, where the conformation of a molecule determines its binding affinity to a target protein. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
N,N-dimethylformamide (DMF)

Applications As a Synthetic Building Block and Precursor Chemistry

Utilization of 5-Chloro-2-phenyloxazole-4-carbaldehyde in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality and the chloro substituent on the oxazole (B20620) ring of this compound provide two reactive sites that can be exploited for the synthesis of a wide array of fused and substituted heterocyclic systems. The aldehyde group is a versatile handle for various condensation and cycloaddition reactions, while the chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

One of the key applications of this compound is in the synthesis of fused pyrimidine (B1678525) derivatives, such as oxazolo[5,4-d]pyrimidines. These structures are of interest due to their structural analogy to purine (B94841) bases. The general synthetic strategy involves the reaction of the aldehyde with a suitable amine-containing precursor, followed by cyclization. For instance, reaction with amidines can lead to the formation of the pyrimidine ring fused to the oxazole core. The reaction conditions for such transformations are crucial and often require careful optimization of catalysts and solvents to achieve high yields.

Furthermore, the aldehyde group can readily undergo condensation with active methylene (B1212753) compounds in Knoevenagel-type reactions. The resulting α,β-unsaturated carbonyl compounds are valuable intermediates for subsequent Michael additions and cycloadditions, opening pathways to a variety of carbocyclic and heterocyclic frameworks.

The reactivity of the chlorine atom at the 5-position of the oxazole ring allows for its displacement by various nucleophiles. This substitution can be used to introduce different functional groups, thereby modifying the electronic and steric properties of the resulting molecules. This feature is particularly useful in creating libraries of related compounds for screening purposes in drug discovery and materials science.

Reactant ClassResulting Heterocyclic SystemKey Reaction Type
AmidinesOxazolo[5,4-d]pyrimidinesCondensation/Cyclization
HydrazinesPyrazolo-fused oxazolesCondensation/Cyclization
Active Methylene CompoundsSubstituted OxazolesKnoevenagel Condensation
Various Nucleophiles5-substituted-2-phenyloxazole-4-carbaldehydesNucleophilic Aromatic Substitution

Role as a Scaffold for Ligand Design in Coordination Chemistry (Chemical Perspective)

The structural features of this compound make it an excellent scaffold for the design of novel ligands for coordination chemistry. The aldehyde group can be readily converted into a variety of coordinating moieties, such as imines (Schiff bases), hydrazones, and oximes. These derivatives often possess multiple donor atoms (N, O) that can chelate to metal ions, forming stable coordination complexes.

Schiff base ligands, synthesized by the condensation of the aldehyde with primary amines, are particularly noteworthy. The resulting imine nitrogen, in conjunction with the oxazole nitrogen and potentially other donor atoms from the amine precursor, can form polydentate ligands. The electronic properties of these ligands can be fine-tuned by varying the substituents on the amine, which in turn influences the properties of the resulting metal complexes.

The coordination chemistry of such oxazole-based ligands is a rich area of investigation. The geometry and stability of the metal complexes are dependent on the nature of the metal ion, the denticity of the ligand, and the reaction conditions. These complexes have potential applications in catalysis, sensing, and as models for biological systems.

Ligand TypeCoordinating AtomsPotential Metal Ions
Schiff BasesN, N', OTransition Metals (e.g., Cu, Ni, Co)
HydrazonesN, N', OLanthanides, Transition Metals
OximesN, OVarious Metal Ions

Potential Contributions to Functional Materials Science (as a structural component, avoiding specific material properties)

The rigid and planar structure of the 2-phenyloxazole (B1349099) core, combined with the potential for functionalization at the 4- and 5-positions, makes this compound a promising building block for the synthesis of functional organic materials. The ability to introduce various substituents allows for the systematic modification of the molecule's electronic and packing properties, which are crucial for its performance in materials applications.

One area of potential is in the development of conjugated polymers. The aldehyde group can be utilized in polymerization reactions, such as Wittig-type couplings or condensation polymerizations, to incorporate the oxazole unit into a larger conjugated system. The resulting polymers could exhibit interesting photophysical and electronic properties due to the electron-deficient nature of the oxazole ring.

Furthermore, the oxazole moiety can be incorporated into the structure of organic light-emitting diode (OLED) materials. The electron-transporting properties of oxadiazole-containing compounds are well-documented, and it is plausible that appropriately functionalized oxazole derivatives could also serve in this capacity. The ability to synthesize a variety of derivatives from this compound allows for the exploration of structure-property relationships in this context.

The compound can also serve as a precursor for the synthesis of ligands for metal-organic frameworks (MOFs). By converting the aldehyde to a carboxylic acid or another suitable linking group, and potentially modifying the chloro-substituent, ligands can be designed to self-assemble with metal ions to form porous, crystalline materials.

Material ClassRole of the Oxazole UnitPotential Synthetic Route
Conjugated PolymersElectron-accepting moiety in the polymer backbonePolymerization via the aldehyde group
Organic EmittersCore chromophore or electron-transporting componentDerivatization and incorporation into device structures
Metal-Organic FrameworksStructural linkerConversion of aldehyde to a coordinating group

Future Prospects in Organic Synthesis and Catalyst Development

The synthetic versatility of this compound suggests numerous avenues for future research. The development of novel multicomponent reactions involving this building block could provide rapid access to complex molecular architectures. Such reactions are highly sought after in modern organic synthesis due to their efficiency and atom economy.

In the realm of catalyst development, the oxazole scaffold can be incorporated into the structure of ligands for asymmetric catalysis. Chiral amines can be condensed with the aldehyde to form chiral Schiff base ligands. The corresponding metal complexes could then be investigated as catalysts for a variety of enantioselective transformations. The modular nature of this approach allows for the facile synthesis of a library of ligands with varying steric and electronic properties, which is essential for catalyst optimization.

Furthermore, the exploration of the reactivity of the chloro-substituent in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could significantly expand the synthetic utility of this compound. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the oxazole ring, providing access to a vast chemical space.

The continued investigation into the chemistry of this compound is expected to yield new synthetic methodologies and novel compounds with interesting properties. Its role as a versatile and readily functionalizable building block ensures its continued importance in the field of organic synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.